DL-Glyceraldehyde 2-phosphate sodium salt
Description
Stereochemical Nature and Significance of DL-Glyceraldehyde 2-phosphate
Glyceraldehyde is the simplest of the aldoses and a foundational molecule in stereochemistry. It possesses a single chiral center at the second carbon atom, giving rise to two stereoisomers: D-glyceraldehyde and L-glyceraldehyde. uomustansiriyah.edu.iqmacmillanusa.comlibretexts.org These two molecules are enantiomers, meaning they are non-superimposable mirror images of each other. uomustansiriyah.edu.iqlibretexts.org The "D" and "L" designation is based on the configuration of the hydroxyl group on this chiral carbon. uomustansiriyah.edu.iquzh.ch
The compound , DL-Glyceraldehyde 2-phosphate, is a racemic mixture, containing equal amounts of both the D- and L-enantiomers. nih.gov The "2-phosphate" indicates that the phosphate (B84403) group is attached to the second carbon atom of the glyceraldehyde molecule. This is a crucial distinction from its more biologically common isomer, glyceraldehyde 3-phosphate, where the phosphate group is on the third carbon. quora.com
The racemic nature of DL-Glyceraldehyde 2-phosphate is particularly significant in the context of prebiotic chemistry. In the absence of the highly specific enzymes that characterize modern biological systems, chemical reactions would not have been stereoselective, leading to the formation of racemic mixtures of molecules. nih.gov Therefore, studying the properties and reactions of the DL-form provides a more realistic model for understanding the chemical processes that may have occurred on the early Earth.
Interactive Table: Stereochemical Properties of Glyceraldehyde Phosphate Isomers
| Property | D-Glyceraldehyde 2-phosphate | L-Glyceraldehyde 2-phosphate | DL-Glyceraldehyde 2-phosphate |
| Chirality | Chiral | Chiral | Racemic Mixture |
| Enantiomeric Relationship | Enantiomer of L-form | Enantiomer of D-form | Contains both enantiomers |
| Phosphate Position | Carbon-2 | Carbon-2 | Carbon-2 |
| Prebiotic Relevance | Less likely to be exclusively formed | Less likely to be exclusively formed | High, reflects non-enzymatic synthesis |
Historical and Emerging Contexts of Phosphorylated Glyceraldehydes in Metabolism and Prebiotic Chemistry
Historically, the focus of metabolic research has been on D-glyceraldehyde 3-phosphate (G3P), a key intermediate in glycolysis and the Calvin cycle. wikipedia.orgpediaa.comwikipedia.org Its role in energy production and carbon fixation is well-established. However, recent investigations into prebiotic chemistry have brought glyceraldehyde 2-phosphate to the forefront.
In the context of the origins of life, researchers have proposed that glyceraldehyde 2-phosphate may have had advantages over its 3-phosphate counterpart. Under simulated prebiotic conditions, glyceraldehyde 2-phosphate has been shown to be more stable. It is less prone to undergoing deleterious side reactions, such as elimination to form methylglyoxal, a reaction that plagues glyceraldehyde 3-phosphate in the absence of enzymatic control. This stability suggests that glyceraldehyde 2-phosphate could have accumulated in the prebiotic environment, making it a more likely precursor for the synthesis of other essential biomolecules.
Emerging research in prebiotic chemistry has demonstrated that glyceraldehyde 2-phosphate can serve as a starting material for the abiotic synthesis of other crucial molecules. For instance, it has been implicated in the formation of racemic pentose-2,4-bisphosphates, which are precursors to RNA. Furthermore, it can be converted to phosphoenolpyruvate, a high-energy molecule central to modern metabolism, under plausible prebiotic conditions.
While not a mainstream player in contemporary metabolism, there are indications that glyceraldehyde 2-phosphate may have specialized roles. For example, a biosynthetic pathway for the production of CDP-2-glycerol in the bacterium Streptococcus pneumoniae has been identified, which utilizes glyceraldehyde 2-phosphate as an intermediate. This discovery hints at a potential, albeit less common, metabolic significance for this isomer in certain organisms.
Interactive Table: Comparative Roles of Glyceraldehyde Phosphate Isomers
| Feature | Glyceraldehyde 3-phosphate (G3P) | Glyceraldehyde 2-phosphate |
| Primary Metabolic Role | Central intermediate in glycolysis and Calvin cycle | Not a central intermediate in major pathways |
| Prebiotic Stability | Less stable, prone to side reactions | More stable under prebiotic conditions |
| Prebiotic Synthesis | Plausible, but less stable product | Plausible and more stable product |
| Known Metabolic Pathways | Glycolysis, Gluconeogenesis, Pentose (B10789219) Phosphate Pathway, Calvin Cycle | CDP-2-glycerol synthesis in Streptococcus pneumoniae |
| Enzymatic Control | Tightly regulated by enzymes like triosephosphate isomerase | Less understood, but specific enzymes are being identified |
Fundamental Research Questions Pertaining to DL-Glyceraldehyde 2-phosphate
The growing interest in DL-Glyceraldehyde 2-phosphate has given rise to several fundamental research questions that are currently being explored:
Prebiotic Plausibility and Advantages: A primary area of investigation is to further elucidate the prebiotic synthesis of DL-Glyceraldehyde 2-phosphate and to quantify its stability advantage over the 3-phosphate isomer under a range of simulated early Earth conditions. Researchers are exploring various non-enzymatic phosphorylation methods and their regioselectivity.
Role in the Origin of Homochirality: How did the transition from racemic mixtures, such as DL-Glyceraldehyde 2-phosphate, to the homochiral molecules of life (e.g., D-sugars and L-amino acids) occur? Studies are examining whether the presence of racemic glyceraldehyde phosphate could have influenced the emergence of stereoselectivity in other prebiotic reactions. nih.govrsc.org
Alternative Metabolic Pathways: Are there other, as-yet-undiscovered metabolic pathways in contemporary organisms that utilize glyceraldehyde 2-phosphate? The identification of such pathways would broaden our understanding of metabolic diversity and the evolutionary history of these processes.
Enzymology of Glyceraldehyde 2-phosphate: What are the specific enzymes that interact with glyceraldehyde 2-phosphate, and what are their mechanisms? Characterizing these enzymes will be crucial for understanding the biological roles of this isomer.
Chemical Reactivity and Synthetic Potential: The unique chemical reactivity of glyceraldehyde 2-phosphate, particularly its stability and predisposition to certain reactions, makes it a target for synthetic chemists. Researchers are exploring its potential as a building block for the synthesis of complex carbohydrates and other biologically relevant molecules.
The study of DL-Glyceraldehyde 2-phosphate sodium salt is a vibrant and evolving field. By moving beyond the well-trodden paths of central metabolism, researchers are uncovering new insights into the origins of life and the intricate chemical logic that underpins biological systems.
Structure
2D Structure
Properties
Molecular Formula |
C3H5Na2O6P |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
disodium;(1-hydroxy-3-oxopropan-2-yl) phosphate |
InChI |
InChI=1S/C3H7O6P.2Na/c4-1-3(2-5)9-10(6,7)8;;/h1,3,5H,2H2,(H2,6,7,8);;/q;2*+1/p-2 |
InChI Key |
YKLJCIQYJUOIKL-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C=O)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dl Glyceraldehyde 2 Phosphate
Chemoenzymatic Synthesis Routes for DL-Glyceraldehyde 2-phosphate and its Analogues
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules. While specific chemoenzymatic routes for DL-Glyceraldehyde 2-phosphate are not extensively detailed in current literature, the principles are well-established through the synthesis of its isomers and analogues. For instance, enantiomerically pure D-glyceraldehyde 3-phosphate (D-GAP) and L-glyceraldehyde 3-phosphate (L-GAP) have been synthesized using chemoenzymatic strategies. nih.gov D-GAP can be produced via the periodate (B1199274) cleavage of D-fructose 6-phosphate, whereas L-GAP is obtainable through the enzymatic phosphorylation of L-glyceraldehyde using glycerol (B35011) kinase. nih.gov
These approaches highlight a potential strategy for DL-Glyceraldehyde 2-phosphate synthesis, which would likely involve a combination of chemical synthesis to produce the glyceraldehyde backbone and a specific kinase for phosphorylation at the C2 position. The development of such a route is crucial for obtaining specific isomers for research. Enzymes like transketolase, which catalyzes the transfer of a two-carbon unit from a ketose to an aldose, are also employed in the enzymatic synthesis of related sugar phosphates, such as D-xylulose 5-phosphate from D-glyceraldehyde-3-phosphate. researchgate.net The use of enzymes from various organisms, such as Pasteurella multocida hyaluronan synthase, has also been explored for producing polysaccharide analogues, demonstrating the broad utility of chemoenzymatic methods in carbohydrate chemistry. nih.gov
Non-Enzymatic and Prebiotic Chemical Synthesis of Glyceraldehyde Phosphates
The non-enzymatic formation of glyceraldehyde phosphates is a cornerstone of theories on the prebiotic origins of metabolism. These abiotic syntheses demonstrate how the fundamental building blocks of life could have arisen under primordial conditions.
Mineral surfaces are believed to have played a crucial catalytic role in prebiotic chemistry by concentrating and organizing reactants from dilute solutions. Research has shown that mixed-valence double-layer metal hydroxide (B78521) minerals can induce the formation of racemic pentose-2,4-bisphosphates from dilute aqueous solutions of glycolaldehyde (B1209225) phosphate (B84403) and glyceraldehyde-2-phosphate at near-neutral pH. researchgate.net The positively charged mineral surfaces efficiently adsorb anionic species like phosphate esters, facilitating polymerization and other reactions. researchgate.net This catalytic activity is significant as it demonstrates a plausible geological mechanism for the synthesis of more complex sugars from simpler phosphorylated precursors on the early Earth. researchgate.net
| Mole Ratio (G2P:GAP) | Total Yield of Pentose-2,4-bisphosphates (%) | Proportion of Ribose-2,4-bisphosphate (%) |
|---|---|---|
| 1:1 | ~12 | Data not specified |
| Varying Ratios | Up to 48 | Major product |
This aldol-type condensation is significant because it provides a direct, non-enzymatic route to ribose, the sugar component of RNA, suggesting a link between simple triose phosphates and the emergence of genetic material.
Theoretical and experimental models suggest that the phosphorylation of simple sugars like glyceraldehyde was a critical step in prebiotic chemical evolution. A prebiotically plausible method for the specific phosphorylation of glyceraldehyde at the C2 position has been reported to produce glyceraldehyde 2-phosphate in yields exceeding 80% under mild, aqueous conditions (pH 7, room temperature) over five days. ucl.ac.uk This high-yield, specific phosphorylation is crucial as it channels reactants into pathways that resemble modern metabolic routes, such as glycolysis. ucl.ac.uk
The formose reaction, the polymerization of formaldehyde (B43269) into a mixture of sugars, is a leading theory for the prebiotic origin of carbohydrates. arxiv.orgresearchgate.net Within this framework, the formation of glyceraldehyde is a key step, as it is the simplest chiral sugar. arxiv.org Theoretical models also propose that L-amino acids could have catalyzed the formation of an excess of D-glyceraldehyde, providing a potential explanation for the origin of biological homochirality. researchgate.net The subsequent phosphorylation of these abiotically formed sugars is considered a crucial step toward the development of a protometabolism. ucl.ac.uk
Derivatization Strategies for Investigating Glyceraldehyde 2-phosphate Reactivity
Investigating the reactivity and presence of polar and often unstable molecules like glyceraldehyde 2-phosphate in complex mixtures requires derivatization. This process modifies the compound to make it more amenable to analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Common derivatization strategies for sugar phosphates include:
Oximation and Silylation: This two-step process first involves oximation of the aldehyde group, followed by trimethylsilylation of hydroxyl and phosphate groups. This method makes the polar sugar phosphate volatile enough for GC-MS analysis. nih.gov
Propionylation: Following oximation, propionylation can be used to make polar compounds more hydrophobic, improving their retention and separation in reversed-phase liquid chromatography (RP-LC). nih.gov
3-Aminomethyl Pyridine (AMPy) Derivatization: This novel strategy has been developed for the sensitive detection of phosphate esters using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS). This method significantly improves the limit of detection for phosphate metabolites. nih.gov
These derivatization techniques are essential tools for studying the formation of glyceraldehyde 2-phosphate in prebiotic experiments and for profiling its role in metabolic networks. nih.govnih.gov
| Strategy | Purpose | Analytical Technique | Reference |
|---|---|---|---|
| Oximation and Trimethylsilylation | Increase volatility for GC analysis | GC-MS | nih.gov |
| Oximation and Propionylation | Increase hydrophobicity for RP-LC | LC-MS/MS | nih.gov |
| 3-Aminomethyl Pyridine (AMPy) | Enhance sensitivity and enable HILIC separation | HILIC-MS/MS | nih.gov |
Interrelationships and Comparative Analysis of Glyceraldehyde Phosphate Isomers
Isomeric Distinctions and Biological Contexts of Glyceraldehyde 2-phosphate versus Glyceraldehyde 3-phosphate
Glyceraldehyde 2-phosphate and glyceraldehyde 3-phosphate are structural isomers, differing only in the position of the phosphate (B84403) group on the three-carbon glyceraldehyde backbone. In glyceraldehyde 3-phosphate (G3P), the phosphate group is esterified to the carbon at the third position (C3), which is a primary alcohol. quora.com Conversely, in glyceraldehyde 2-phosphate, the phosphate group is attached to the C2 carbon, a secondary alcohol. This seemingly minor structural difference has profound implications for their respective chemical properties and biological roles.
Glyceraldehyde 3-phosphate (G3P) is a pivotal metabolite in several core metabolic pathways present in nearly all forms of life. wikipedia.org Its significance is underscored by its central role in:
Glycolysis and Gluconeogenesis: G3P is a key intermediate in the glycolytic breakdown of glucose and its reverse pathway, gluconeogenesis. wikipedia.orgwikipedia.org In glycolysis, fructose-1,6-bisphosphate is cleaved by aldolase (B8822740) to produce G3P and dihydroxyacetone phosphate (DHAP). wikipedia.org G3P then proceeds through the payoff phase of glycolysis to generate ATP and NADH. youtube.com
Calvin Cycle in Photosynthesis: In photosynthetic organisms, G3P is a primary product of the light-independent reactions. It is formed from the reduction of 1,3-bisphosphoglycerate and serves as a precursor for the synthesis of glucose and the regeneration of ribulose-1,5-bisphosphate. wikipedia.orgyoutube.com
Pentose (B10789219) Phosphate Pathway: G3P is both a participant in and a product of the pentose phosphate pathway, linking it to the synthesis of nucleotides and NADPH. wikipedia.org
Biosynthesis of Amino Acids and Vitamins: It also serves as a byproduct in the biosynthesis of tryptophan and a reactant in the synthesis of thiamine (B1217682) (vitamin B1). wikipedia.orgyoutube.com
The biological ubiquity of G3P is a testament to its evolutionary selection as a versatile and efficient intermediate. The enzymes that interact with G3P, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and triose-phosphate isomerase, are highly specific for this isomer. nih.govnih.gov
Glyceraldehyde 2-phosphate , on the other hand, is not a recognized intermediate in these canonical metabolic pathways. Its biological context is much more specialized and appears to be largely confined to non-canonical or prebiotic scenarios. Research has pointed to its potential role in the abiotic synthesis of sugars, a process that may have been crucial for the origin of life. In this context, glyceraldehyde 2-phosphate, in conjunction with glycolaldehyde (B1209225) phosphate, has been shown to react on mineral surfaces to form pentose-2,4-bisphosphates, including a precursor to ribose. This suggests that while G3P was selected for the highly-tuned enzymatic pathways of modern metabolism, glyceraldehyde 2-phosphate may have been a key player in the less specific, mineral-catalyzed reactions of a prebiotic world.
| Feature | Glyceraldehyde 2-phosphate | Glyceraldehyde 3-phosphate |
|---|---|---|
| Phosphate Position | C2 (secondary alcohol) | C3 (primary alcohol) |
| Role in Canonical Metabolism | Not a recognized intermediate | Central intermediate in glycolysis, Calvin cycle, pentose phosphate pathway wikipedia.org |
| Key Associated Enzymes | No well-established specific enzymes | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Triose-phosphate isomerase nih.govnih.gov |
| Primary Biological Context | Prebiotic synthesis of sugars | Energy metabolism and biosynthesis in extant organisms wikipedia.org |
Potential or Hypothetical Pathways for Isomeric Interconversion of Glyceraldehyde Phosphates
The direct interconversion of glyceraldehyde 2-phosphate and glyceraldehyde 3-phosphate is not a known reaction catalyzed by a specific enzyme in modern metabolic pathways. However, the existence of both isomers, particularly in the context of prebiotic chemistry, suggests that mechanisms for their interconversion, both enzymatic and non-enzymatic, can be hypothesized.
One potential, though unconfirmed, non-enzymatic pathway for interconversion could involve a phosphate migration mechanism. Under certain conditions, such as those potentially present in prebiotic environments (e.g., specific pH, temperature, and the presence of mineral catalysts), the phosphate group might be able to migrate between the C2 and C3 positions of the glyceraldehyde molecule. This type of intramolecular transfer is not without precedent in carbohydrate chemistry.
From an enzymatic perspective, while no specific "glyceraldehyde 2-phosphate/3-phosphate isomerase" has been identified, one could speculate on the existence of a promiscuous kinase or phosphatase that could facilitate such a conversion. For instance, a kinase with broad specificity might be capable of phosphorylating glyceraldehyde at either the C2 or C3 position, leading to a mixture of the two isomers. Conversely, a phosphatase might non-specifically remove the phosphate from either isomer, with a subsequent re-phosphorylation by a different kinase leading to the other isomer. However, this remains purely speculative without direct experimental evidence.
The well-documented interconversion between glyceraldehyde 3-phosphate and dihydroxyacetone phosphate (DHAP), catalyzed by triose-phosphate isomerase, proceeds through an enediol intermediate. youtube.com It is conceivable that a similar enediol intermediate could be involved in the interconversion of the 2- and 3-phosphate isomers of glyceraldehyde, although the energetics and reaction mechanism for such a transformation are not established.
Comparative Biochemical Roles in Non-Canonical Metabolic Networks
The most significant role for glyceraldehyde 2-phosphate appears to be within the framework of non-canonical, prebiotic metabolic networks. Research into the origins of life has explored how the fundamental building blocks of biology, such as sugars and nucleotides, could have arisen from simpler precursors. In this context, glyceraldehyde and its phosphorylated derivatives are of great interest.
Studies have demonstrated that under plausible prebiotic conditions, glyceraldehyde 2-phosphate can participate in reactions that are not observed in modern metabolism. For example, the reaction between glycolaldehyde phosphate and glyceraldehyde-2-phosphate in the presence of mixed-valence metal hydroxide (B78521) minerals has been shown to produce pentose-2,4-bisphosphates, with ribose-2,4-bisphosphate being a major product. This is a crucial finding, as it provides a potential abiotic route to ribose, the sugar component of RNA, suggesting a role for glyceraldehyde 2-phosphate in the emergence of nucleic acids.
In contrast, the involvement of glyceraldehyde 3-phosphate in non-canonical pathways in modern organisms is often linked to the "moonlighting" functions of its primary enzyme, GAPDH. nih.gov Beyond its role in glycolysis, GAPDH has been implicated in a variety of cellular processes, including:
Transcriptional regulation and apoptosis: Under conditions of cellular stress, such as oxidative stress, GAPDH can be post-translationally modified and translocate to the nucleus, where it can influence gene expression and participate in apoptotic pathways. wikipedia.orgebi.ac.uk
Microtubule dynamics: Phosphorylation of GAPDH has been shown to play a role in microtubule binding and dynamics in the early secretory pathway. nih.gov
Arsenate reductase activity: The glycolytic enzyme GAPDH has been shown to fortuitously catalyze the reduction of arsenate (AsV) to the more toxic arsenite (AsIII), a reaction that has implications for toxicology.
These non-canonical roles of G3P are intrinsically linked to the versatility of its partner enzyme, GAPDH, and highlight how a central metabolic pathway can intersect with other cellular functions.
The table below summarizes the comparative roles of the two isomers in these non-canonical contexts.
| Isomer | Non-Canonical Role | Network Context | Supporting Evidence |
|---|---|---|---|
| Glyceraldehyde 2-phosphate | Precursor in abiotic sugar synthesis | Prebiotic chemistry, origin of life | Formation of pentose-2,4-bisphosphates on mineral surfaces |
| Glyceraldehyde 3-phosphate | Indirectly involved in signaling and stress responses | Modern eukaryotic cells | Moonlighting functions of GAPDH (e.g., apoptosis, gene regulation) wikipedia.orgnih.gov |
Enzymological Research Pertaining to Glyceraldehyde Phosphates: Focus on Glyceraldehyde 3 Phosphate Dehydrogenase Gapdh
Regulatory Mechanisms Governing Glyceraldehyde-3-phosphate Dehydrogenase Activity
The activity of GAPDH is tightly controlled to match the cell's metabolic needs. This regulation occurs through various mechanisms, including allosteric control and cooperative binding phenomena, which modulate the enzyme's catalytic efficiency in response to the cellular environment.
GAPDH is a tetrameric enzyme that exhibits significant cooperativity in cofactor binding, a hallmark of allosteric regulation. taylorfrancis.com The binding of NAD⁺ to the four subunits of rabbit muscle GAPDH shows strong negative cooperativity. nih.govnih.govnih.gov This means that the binding of the first NAD⁺ molecule to one subunit decreases the affinity for NAD⁺ binding at the subsequent subunits. This phenomenon is believed to result from sequential conformational changes induced by the binding of the nucleotide, rather than a pre-existing asymmetry in the enzyme. taylorfrancis.comnih.gov
In some organisms, GAPDH activity is also regulated by phosphorylation. For example, in Toxoplasma gondii, phosphorylation of serine residues within a dynamic loop of the enzyme allosterically regulates its catalytic activity, likely by influencing the assembly and activation of the oligomeric structure. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 1,3-Bisphosphoglycerate | 1,3-BPG |
| Adenosine diphosphate | ADP |
| Adenosine triphosphate | ATP |
| Asparagine | Asn |
| Cysteine | Cys |
| Glyceraldehyde 3-phosphate | G3P |
| Histidine | His |
| Nicotinamide adenine dinucleotide (oxidized) | NAD⁺ |
| Nicotinamide adenine dinucleotide (reduced) | NADH |
| Nicotinamide adenine dinucleotide phosphate (B84403) (oxidized) | NADP⁺ |
| Nicotinamide adenine dinucleotide phosphate (reduced) | NADPH |
| Phosphate | Pi |
| Pyruvate | |
| Triose phosphate isomerase | |
| Enolase | |
| Aldolase (B8822740) | |
| Pyruvate kinase |
Post-Translational Modifications and Redox Control of GAPDH
The functional versatility of GAPDH is largely governed by post-translational modifications (PTMs), particularly those influenced by the cellular redox state. frontiersin.orgnih.gov The enzyme's active site contains a highly reactive catalytic cysteine residue (Cys152 in humans) that is susceptible to various oxidative modifications. frontiersin.orgashpublications.orgnih.gov These modifications can reversibly or irreversibly inactivate the enzyme's glycolytic function, thereby enabling its participation in other cellular activities. frontiersin.orgnih.gov
Key redox-sensitive PTMs of GAPDH include:
S-nitrosylation : The covalent addition of a nitric oxide (NO) group to the thiol side chain of a cysteine residue. nih.gov This modification can inhibit GAPDH's enzymatic activity and trigger its binding to other proteins, such as Siah1, an E3 ubiquitin ligase. wikipedia.orgresearchgate.net The GAPDH-Siah1 complex can then translocate to the nucleus, where it participates in apoptotic pathways. wikipedia.orgmdpi.com
S-glutathionylation : The formation of a mixed disulfide between a protein cysteine and glutathione. nih.govnih.gov This modification also leads to the inactivation of GAPDH and can be promoted by the prior S-nitrosylation of the catalytic cysteine. nih.gov Both S-nitrosylation and S-glutathionylation are reversible, though the reactivation of S-glutathionylated GAPDH is significantly slower. nih.govresearchgate.net
Oxidation to Sulfenic, Sulfinic, and Sulfonic Acids : Under conditions of oxidative stress, the catalytic cysteine can be oxidized to sulfenic acid (reversible), and further to sulfinic and sulfonic acids (irreversible). nih.govbenthamdirect.comnih.gov These modifications result in the complete inactivation of the enzyme. benthamdirect.com
These redox-dependent modifications serve as a switch, modulating GAPDH's function in response to cellular stress. researchgate.netnih.gov For instance, the inactivation of GAPDH can redirect metabolic flux from glycolysis to the pentose (B10789219) phosphate pathway, which is crucial for generating the antioxidant cofactor NADPH. wikipedia.orgashpublications.org
| Modification | Description | Effect on GAPDH | Reversibility |
| S-nitrosylation | Covalent addition of a nitric oxide (NO) group to a cysteine thiol. nih.gov | Inactivates enzyme, promotes binding to Siah1, and nuclear translocation. wikipedia.orgresearchgate.net | Reversible. nih.govnih.gov |
| S-glutathionylation | Formation of a mixed disulfide with glutathione. nih.gov | Inactivates enzyme, changes spatial structure, decreases thermal stability. nih.govresearchgate.net | Reversible, but slower than S-nitrosylation. nih.govresearchgate.net |
| Sulfenation | Oxidation of cysteine thiol to sulfenic acid (-SOH). frontiersin.org | Reversible inactivation. benthamdirect.com | Reversible. benthamdirect.com |
| Sulfination/Sulfonation | Further oxidation to sulfinic (-SO2H) or sulfonic (-SO3H) acid. benthamdirect.com | Complete and irreversible inactivation. benthamdirect.com | Irreversible. benthamdirect.com |
Influence of Ionic Environment and Cellular Conditions on GAPDH Activity
The catalytic activity of GAPDH is also sensitive to the surrounding ionic environment and various cellular conditions. Factors such as pH, ionic strength, and the concentration of substrates and cofactors can significantly influence its enzymatic function. The catalytic mechanism of GAPDH involves a histidine residue in the active site that facilitates the deprotonation of the catalytic cysteine, a process that is pH-dependent. nih.gov Furthermore, the binding of the cofactor NAD+ and the substrate, glyceraldehyde-3-phosphate, can protect the active site cysteine from oxidative modification and inactivation. nih.gov Cellular conditions like molecular crowding can also modulate the oxidation pathways of GAPDH, favoring the hyper-oxidation of the catalytic cysteine to its sulfonic acid form. nih.gov
Multifunctional ("Moonlighting") Roles of Glyceraldehyde-3-phosphate Dehydrogenase Beyond Glycolysis
Beyond its canonical role in glycolysis, GAPDH exhibits a remarkable range of non-glycolytic, or "moonlighting," functions. wikipedia.orgfrontiersin.orgbiorxiv.org These alternative roles are often regulated by its subcellular localization and post-translational modifications. frontiersin.orgnih.gov
Involvement in Gene Expression Regulation and Transcription Activation
GAPDH can translocate to the nucleus and participate directly in the regulation of gene expression. wikipedia.orgnih.gov It has been shown to function as a transcriptional coactivator. For example, GAPDH is a component of the OCA-S transcriptional coactivator complex, which is necessary for the synthesis of histone H2B during the S phase of the cell cycle. wikipedia.org In prostate cancer cells, GAPDH has been found to enhance the transcriptional activity of the androgen receptor. nih.gov Furthermore, nuclear GAPDH can stimulate the catalytic activity of the acetyltransferase p300/CBP, which in turn can activate downstream targets like the tumor suppressor protein p53. nih.gov
Participation in Cellular Stress Responses and Adaptation
GAPDH is a key player in the cellular response to stress, particularly oxidative stress. nih.govnih.govbenthamdirect.com Under stressful conditions, GAPDH can undergo modifications that lead to its nuclear translocation, where it can initiate apoptotic pathways. nih.govmdpi.comresearchgate.net For instance, S-nitrosylation of GAPDH in response to nitric oxide stress facilitates its binding to Siah1, leading to the nuclear accumulation of this complex and subsequent degradation of nuclear proteins, ultimately triggering controlled cell death. wikipedia.orgresearchgate.net The reversible inactivation of GAPDH under oxidative stress also allows for a metabolic shift towards the pentose phosphate pathway, enabling the cell to produce more NADPH to counteract the oxidative challenge. wikipedia.orgfrontiersin.org
Interaction with Cytoskeletal Components (e.g., Actin, Tubulin)
GAPDH has been shown to interact with components of the cytoskeleton, including actin and tubulin. wikipedia.orgnih.gov These interactions can facilitate microtubule bundling and actin polymerization. nih.gov The association of GAPDH with cytoskeletal elements appears to be regulated by cellular conditions. For example, in serum-deprived cells, GAPDH has been observed to colocalize with actin stress fibers. nih.govnih.gov These interactions suggest a role for GAPDH in cytoskeletal dynamics and organization. cancerbiomed.orgresearchgate.net
| Interacting Protein | Function of Interaction | Cellular Context |
| Actin | Facilitates actin polymerization. nih.gov | Serum deprivation promotes association with stress fibers. nih.govnih.gov |
| Tubulin | Facilitates microtubule bundling. wikipedia.orgnih.gov | May be involved in vesicular transport. nih.gov |
| Siah1 | E3 ubiquitin ligase. | Binding is promoted by S-nitrosylation of GAPDH, leading to nuclear translocation and apoptosis. wikipedia.orgmdpi.com |
| p300/CBP | Acetyltransferase. | Nuclear GAPDH stimulates its activity, leading to activation of p53. nih.gov |
| Androgen Receptor | Transcription factor. | GAPDH acts as a coactivator, enhancing its transcriptional activity. nih.gov |
Modulation of Pentose Phosphate Pathway Flux
GAPDH acts as a critical regulator of the metabolic flux between glycolysis and the pentose phosphate pathway (PPP). wikipedia.orgashpublications.org Under conditions of oxidative stress, the inactivation of GAPDH, often through the oxidation of its catalytic cysteine, creates a bottleneck in the glycolytic pathway. frontiersin.orgashpublications.org This rerouting of glucose metabolism directs the flux towards the PPP. wikipedia.orgfrontiersin.org The primary function of this metabolic switch is to increase the production of NADPH, a crucial reducing equivalent for antioxidant defense systems. frontiersin.orgnih.gov This adaptive mechanism allows cells to maintain their redox balance and mitigate the damaging effects of oxidative stress. frontiersin.orgnih.gov
Structural Biology and Computational Investigations of Glyceraldehyde Phosphates and Interacting Proteins
X-ray Crystallographic Analyses of Glyceraldehyde Phosphate-Binding Enzymes
X-ray crystallography has been instrumental in elucidating the three-dimensional structures of enzymes that bind glyceraldehyde phosphates, such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). These studies provide atomic-level insights into the architecture of the active site and the specific interactions that govern substrate recognition and catalysis.
The binding of substrates like glyceraldehyde-3-phosphate (G3P) and cofactors such as Nicotinamide Adenine Dinucleotide (NAD+) to their respective enzymes often induces significant conformational changes. These structural rearrangements are critical for catalysis, ensuring the correct positioning of the substrate relative to catalytic residues and shielding the reaction from the solvent.
In Escherichia coli GAPDH, crystal structures have been determined in three distinct states: NAD+-free (apo), NAD+-bound, and with a covalently linked hemiacetal intermediate. acs.org The binding of the NAD+ cofactor prompts conformational changes primarily in the residues that interact with the adenine part of the cofactor. acs.org Similarly, studies on rabbit muscle GAPDH revealed that the binding of NAD+ induces a conformational transition that affects the active sites of adjacent subunits, which is linked to the enzyme's cooperative binding behavior. researchgate.net
More dramatic, ligand-gated conformational changes are observed in other enzymes like glycerol-3-phosphate dehydrogenase (GPDH). This enzyme is activated by a conformational change that is necessary to achieve a catalytically competent state. nih.gov This change involves the movement of a flexible loop that closes over the active site upon substrate binding, which is crucial for positioning key catalytic residues and sequestering the active site. nih.gov The binding energy from the substrate's phosphate (B84403) group is a key driver for these activating conformational changes in many metabolic enzymes. nih.gov For GAPDH, the binding of ligands can also affect the flexibility of specific regions, such as the S-loop, which plays a role in allosteric communication within the enzyme. nih.gov
Crystallographic studies have precisely mapped the binding sites for glyceraldehyde phosphate and the inorganic phosphate involved in the catalytic cycle of enzymes like GAPDH. The active site of GAPDH contains structurally distinct sites for the inorganic phosphate (Pi site) and the substrate's phosphate group (Ps site). plos.org
A significant finding from structural analyses of E. coli GAPDH was the identification of a "new Pi site," a hydrophilic pocket where the C3 phosphate of the substrate, glyceraldehyde-3-phosphate (GAP), binds. acs.org This observation led to a refined "flip-flop" model for the enzyme's mechanism, where the C3 phosphate of GAP is proposed to initially bind at this "new Pi site" before moving to the Ps site prior to the hydride transfer step. acs.org This model is supported by structures of GAPDH from various organisms, including Cryptosporidium parvum and Group B Streptococcus, where the substrate's phosphate group was also observed in the "new Pi site". researchgate.netijpsr.com
The interactions within these binding pockets are highly specific. The phosphate group of the substrate forms hydrogen bonds with key residues, ensuring precise orientation for the subsequent chemical reaction. The table below summarizes key residues and sites involved in binding glyceraldehyde phosphates in GAPDH, as identified by X-ray crystallography.
| Enzyme/Organism Source | Binding Site | Interacting Residues/Features | PDB ID |
| Escherichia coli GAPDH | "new Pi" site | Hydrophilic pocket for C3 phosphate of substrate. acs.org | 1B7G |
| Escherichia coli GAPDH | Substrate Binding | Arg232, Thr180, Thr182 interact with the phosphate of G3P. | 1B7G |
| Acropora millepora GAPDH | "new Pi" site | Phosphate poised between the active site cysteine and the nicotinamide cofactor. acs.org | 6PX2 |
| Cryptosporidium parvum GAPDH | "new Pi" site | Site for inorganic phosphate binding. ijpsr.com | Not Specified |
| Atopobium vaginae GAPDH | Pi and Ps sites | Two structurally distinct phosphate-binding sites. plos.org | Not Specified |
Molecular Dynamics Simulations and Conformational Landscape Analysis of Glyceraldehyde Phosphate Complexes
While X-ray crystallography provides static snapshots of enzyme-ligand complexes, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and energy landscapes of these systems in solution. researchgate.net MD simulations are used to study the functional dynamics of enzymes like GAPDH upon binding of glyceraldehyde phosphates and other ligands. nih.gov
These computational studies can model the entire catalytic cycle, including different conformational states that the enzyme encounters. wikipedia.org For instance, simulations of human liver glycerol-3-phosphate dehydrogenase (hlGPDH) have been used to model the hydride transfer reaction and assess the impact of specific mutations on catalytic activity. nih.govnih.gov These simulations show that substrate binding can confine the conformational dynamics of flexible loops, guiding the enzyme into a catalytically active, closed conformation. nih.gov
MD simulations coupled with other computational methods, such as Molecular Mechanics Generalized Born Surface Area (MM/GBSA) calculations, can estimate the binding free energies of ligands. nih.gov Such approaches have been used to investigate potential allosteric binding sites in GAPDH, revealing communication pathways that link these sites to the cofactor binding site. nih.gov Analysis of MD trajectories can also predict how ligands are positioned to facilitate chemical reactions, such as the acylation step in Glycerol-3-Phosphate Acyltransferase (GPAT). nih.gov
Homology Modeling and Rational Design for Glyceraldehyde Phosphate-Related Enzyme Engineering
In cases where experimental structures are not available, homology modeling provides a powerful tool to generate reliable three-dimensional models of enzymes that interact with glyceraldehyde phosphates. researchgate.net This technique relies on the amino acid sequence similarity between the target protein and a protein with a known structure (the template). nih.gov Homology models of enzymes like triosephosphate isomerase from Plasmodium falciparum have been constructed to aid in the design of new therapeutic strategies. researchgate.net
These structural models are the foundation for rational design, a strategy used to engineer enzymes with improved or novel properties. Rational design involves making specific, knowledge-based mutations to alter an enzyme's stability, activity, or substrate specificity. For example, a computer-aided design framework combining molecular dynamics and a multistate computational design method was used to engineer the non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GapN). wikipedia.org The goal was to alter its cofactor specificity from NADP+ to NAD+, enabling its use in an efficient cell-free glycolytic pathway. wikipedia.org This approach considers multiple conformational states required for catalysis, leading to the creation of smaller, "smarter" libraries of mutants with a higher probability of desired outcomes compared to random mutagenesis. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme-Ligand Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net QSAR is a valuable tool in drug discovery for predicting the activity of new or untested molecules and for understanding the key molecular features that determine enzyme-ligand interactions. researchgate.net
For enzymes that bind glyceraldehyde phosphates, QSAR studies have been particularly useful in the development of selective inhibitors. A notable example is the application of 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), to a large series of adenosine analogue inhibitors of GAPDH from trypanosomatids, which are pathogenic protozoa. acs.orgwikipedia.org These models relate the steric and electrostatic fields of the inhibitor molecules to their inhibitory potency (pIC50 values). wikipedia.org
The resulting 3D-QSAR models for trypanosomatid GAPDH inhibitors were statistically significant, showing good internal and external predictive power. wikipedia.org The contour maps generated from these models provide insights into the structural requirements for potent inhibition, guiding the design of new compounds with improved activity. acs.org The table below summarizes the statistical validation of these QSAR models, demonstrating their reliability.
| Model | r² (Coefficient of Determination) | q² (Cross-validated r²) | Predictive r² |
| CoMFAFlexX | > 0.90 | > 0.70 | 0.86 |
| CoMSIAFlexX | > 0.90 | > 0.70 | 0.83 |
| CoMFAGOLD | > 0.90 | > 0.70 | 0.80 |
| CoMSIAGOLD | > 0.90 | > 0.70 | 0.78 |
Data sourced from studies on trypanosomatid GAPDH inhibitors. acs.orgwikipedia.org
These QSAR models, often combined with molecular docking, provide a powerful platform for understanding the structural basis of enzyme inhibition and for the rational design of new therapeutic agents targeting glyceraldehyde phosphate-interacting enzymes. wikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
